Methyl indoline-4-carboxylate
Description
Historical Context of Indoline (B122111) and Indole (B1671886) Chemistry
The story of indole chemistry is intrinsically linked to the study of the iconic dye, indigo (B80030). In 1866, the brilliant chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. sigmaaldrich.comgoogle.com This seminal achievement was followed in 1869 by his proposal of the correct formula for indole. sigmaaldrich.comgoogle.com The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum. sigmaaldrich.com The late 19th century saw certain indole derivatives gain importance as dyestuffs. sigmaaldrich.comgoogle.com However, it was in the 1930s that interest in the indole nucleus intensified dramatically with the discovery of its presence in a multitude of vital alkaloids, such as tryptophan and auxins. sigmaaldrich.comgoogle.com This realization marked a turning point, establishing indole chemistry as a vibrant and active field of research that persists to this day. sigmaaldrich.com The indoline scaffold, a saturated analog of indole, shares this rich history, often being synthesized from indole precursors or targeted as a key structural element in its own right. orgsyn.org
Significance of Indoline and Indole Nuclei in Natural Products and Synthetic Compounds
The indoline and indole nuclei are ubiquitous in nature, forming the core of a vast and diverse family of over 4,100 known indole alkaloids. acs.org These natural products, found extensively in plants, fungi, bacteria, and marine organisms, exhibit a remarkable spectrum of biological activities. acs.orgorgsyn.org Prominent examples include the anticancer agents vinblastine (B1199706) and vincristine, the antiarrhythmic ajmaline, and the antihypertensive reserpine. orgsyn.orgontosight.ai The essential amino acid tryptophan, a fundamental building block of proteins, also features the indole ring. avantorsciences.com
The inherent biological relevance of these natural scaffolds has spurred chemists to develop a plethora of synthetic methods to access not only the natural products themselves but also a vast library of novel derivatives. nih.govchemicalbook.com The structural versatility of the indoline and indole core allows for the strategic incorporation of various functional groups, enabling the fine-tuning of their pharmacological properties. chemicalbook.com This has led to the development of numerous synthetic compounds with therapeutic applications, including the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol. sigmaaldrich.com
Overview of Indoline-4-carboxylate as a Structural Motif
Within the broader family of indoline derivatives, the indoline-4-carboxylate motif has emerged as a particularly valuable structural unit in organic synthesis and medicinal chemistry. This is largely due to the versatility of the carboxylate group at the 4-position, which provides a convenient handle for further chemical modifications. nih.gov The synthesis of indoline-4-carboxylic acid derivatives can be achieved through various methods, including the catalytic alkoxycarbonylation of indoline scaffolds. nih.gov Recent advancements have focused on developing more efficient and safer synthetic protocols. nih.gov The hydrochloride salt form of indoline-4-carboxylic acid is often utilized to enhance its water solubility, facilitating its use in various research and industrial applications. nih.gov
Research Trajectory of Indoline and Indole Derivatives in Medicinal Chemistry
The research trajectory of indoline and indole derivatives in medicinal chemistry has been nothing short of explosive, driven by their remarkable ability to interact with a wide range of biological targets. nih.govnih.govchemicalbook.com These scaffolds are considered "privileged" because they can bind to multiple receptors with high affinity, making them ideal starting points for the design of new drugs. ontosight.aiavantorsciences.comcdnsciencepub.com
The therapeutic applications of indole and indoline derivatives are incredibly broad, encompassing:
Anticancer agents: Many derivatives have shown potent activity against various cancer cell lines by targeting key cellular processes. nih.govambeed.comsigmaaldrich.com
Antimicrobial agents: The emergence of drug-resistant pathogens has fueled the search for new antimicrobial compounds, with indole derivatives showing significant promise.
Anti-inflammatory drugs: The well-established anti-inflammatory properties of compounds like indomethacin continue to inspire the development of new and improved anti-inflammatory agents. nih.gov
Central Nervous System (CNS) agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the development of drugs for neurological and psychiatric disorders. avantorsciences.com
Antidiabetic and Antihypertensive agents: Research has also explored the potential of these derivatives in managing metabolic and cardiovascular diseases. nih.govnih.gov
The ongoing research in this field is characterized by the development of novel synthetic methodologies, the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy, and the investigation of new biological targets. chemicalbook.comcdnsciencepub.com
Data Tables
Table 1: Chemical Properties of Methyl indoline-4-carboxylate and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 155135-61-8 | C₁₀H₁₁NO₂ | 177.20 | Not available |
| Methyl indole-4-carboxylate | 39830-66-5 | C₁₀H₉NO₂ | 175.19 | 68-71 |
| Indoline-4-carboxylic acid hydrochloride | 1187933-04-5 | C₉H₁₀ClNO₂ | 200.63 | Not available |
| Methyl 1H-indole-2-carboxylate | 3770-50-1 | C₁₀H₉NO₂ | 175.18 | 149-152 |
| Methyl indole-5-carboxylate | 1011-65-0 | C₁₀H₉NO₂ | 175.18 | 126-128 |
| Methyl indole-6-carboxylate | 1011-63-8 | C₁₀H₉NO₂ | 175.18 | 139-142 |
| Methyl 6-bromo-1H-indole-4-carboxylate | 107650-22-6 | C₁₀H₈BrNO₂ | 254.08 | Not available |
Data sourced from PubChem and commercial supplier catalogs. nih.gov
Table 2: Spectroscopic Data for Methyl indole-4-carboxylate
| Spectroscopic Technique | Key Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0 Hz, 1H), 3.99 (s, 3H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 |
| IR (neat) cm⁻¹ | 3355, 1699, 1276 |
Data sourced from Organic Syntheses. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXPFSYLFDFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585692 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155135-61-8 | |
| Record name | Methyl 2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 155135-61-8 | |
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Chemical Reactivity and Derivatization of Methyl Indoline 4 Carboxylate
Reactions at the Indoline (B122111) Nitrogen Atom (N-1 Position)
The nitrogen atom at the N-1 position of the indoline ring is a key site for functionalization. Its nucleophilic character allows for the introduction of various substituents through alkylation and acylation reactions, leading to a diverse array of N-substituted indoline-4-carboxylates.
N-Alkylation and N-Acylation Reactions
The secondary amine of methyl indoline-4-carboxylate readily undergoes N-alkylation with suitable alkylating agents. For instance, reaction with 2-bromoethylamine (B90993) hydrobromide at elevated temperatures can introduce an aminoethyl group at the N-1 position. nih.gov Another example is the condensation with 2-hydroxyacetonitrile, which, upon heating, yields methyl 1-(cyanomethyl)indoline-4-carboxylate. nih.gov
N-acylation reactions are also common. Treatment of this compound with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), acetic anhydride (Ac₂O), or difluoroacetic anhydride results in the formation of the corresponding N-acyl derivatives. nih.gov These reactions are typically carried out in the presence of a base or at elevated temperatures to facilitate the acylation process.
Formation of N-Substituted Indoline-4-carboxylates
The N-alkylation and N-acylation reactions described above are fundamental for the synthesis of a wide range of N-substituted indoline-4-carboxylates. These derivatives are often key intermediates in the synthesis of more complex molecules. For example, the N-alkylated products can undergo further transformations, such as Pictet-Spengler cyclizations, to construct polycyclic systems. nih.gov The choice of the N-substituent can significantly influence the properties and biological activity of the final compound.
A notable reaction is the formation of a urea (B33335) linkage at the N-1 position. Treatment of this compound with triphosgene (B27547) in the presence of a base like triethylamine (B128534), followed by the addition of an amine, leads to the formation of N-substituted ureas. google.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions of this compound
| Reagent | Conditions | Product |
| 2-Bromoethylamine hydrobromide | Neat, 120 °C | Methyl 1-(2-aminoethyl)indoline-4-carboxylate |
| 2-Hydroxyacetonitrile | H₂O, 110 °C, 15 h | Methyl 1-(cyanomethyl)indoline-4-carboxylate |
| Trifluoroacetic anhydride (TFAA) | 40 °C | Methyl 1-(trifluoroacetyl)indoline-4-carboxylate |
| Acetic anhydride (Ac₂O) | 40 °C | Methyl 1-acetylindoline-4-carboxylate |
| Difluoroacetic anhydride | 40 °C | Methyl 1-(difluoroacetyl)indoline-4-carboxylate |
| Triphosgene, then an amine | THF, 0-25 °C | N-Substituted urea derivative |
Reactions at the Carboxylate Moiety
The methyl ester group at the 4-position of the indoline ring provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, undergo transesterification, or be converted into an amide, further expanding the synthetic utility of this scaffold.
Hydrolysis to Indoline-4-carboxylic Acid
The hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid, indoline-4-carboxylic acid, is a common and crucial transformation. This reaction is typically achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. nih.gov The resulting carboxylic acid is a versatile intermediate for various subsequent reactions, including amide bond formation.
Esterification and Transesterification Reactions
While the primary focus is often on the hydrolysis of the methyl ester, the reverse reaction, esterification of indoline-4-carboxylic acid, can be employed to introduce different ester groups if required. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be utilized.
Transesterification, the conversion of one ester to another, is also a potential reaction for this compound, although less commonly reported in the literature compared to hydrolysis. This would involve reacting the methyl ester with a different alcohol in the presence of a suitable catalyst.
Amide Formation from the Carboxylate Group
The conversion of the carboxylate group, typically after hydrolysis to the carboxylic acid, into an amide is a widely used synthetic strategy. The resulting amides are often the final target molecules in medicinal chemistry programs. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are effective in promoting the reaction between the carboxylic acid and a primary or secondary amine in the presence of a base like triethylamine or diisopropylethylamine. nih.gov This reaction allows for the introduction of a vast array of substituents at the 4-position of the indoline ring, contributing to the diversity of accessible compounds.
Table 2: Reactions at the Carboxylate Moiety of this compound Derivatives
| Starting Material | Reagents and Conditions | Product |
| This compound derivative | NaOH, MeOH, water | Indoline-4-carboxylic acid derivative |
| Indoline-4-carboxylic acid derivative | HATU, R'R''NH, Et₃N, DMF | N,N-Disubstituted indoline-4-carboxamide |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indoline System
Electrophilic aromatic substitution (SEAr) on the benzene portion of the indoline ring is governed by the combined electronic effects of the secondary amine in the five-membered ring and the methyl carboxylate group at the C-4 position. The nitrogen atom of the indoline is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to it (C-7 and C-5, respectively). Conversely, the methyl carboxylate group is a deactivating, meta-directing group, which directs electrophiles to the C-5 and C-7 positions relative to its point of attachment. In this case, both substituents favor substitution at the C-5 and C-7 positions.
The regioselectivity of electrophilic substitution on the this compound backbone is a subject of synthetic interest. The secondary amine strongly activates the C-7 position (ortho) and the C-5 position (para). The C-4 methyl carboxylate group deactivates the ring but directs incoming electrophiles to C-5 and C-7 (meta to the carboxylate). Therefore, the electronic effects of both groups reinforce each other, strongly favoring substitution at positions C-5 and C-7 over C-6.
While specific studies on this compound are limited, related research on other indoline systems provides insight. For instance, nitration of N-protected indolines often shows a preference for the C-5 and C-7 positions depending on the reaction conditions and the nature of the N-protecting group. Halogenation reactions, such as bromination, on activated indole (B1671886) systems have also been shown to be highly regioselective. nih.govresearchgate.net In enzymatic halogenation studies, various indole carboxylates and methyl indole-5-carboxylate were successfully halogenated, highlighting the possibility of selective functionalization. nih.gov
The selective functionalization at the C-7 position of indolines is often achieved through transition-metal-catalyzed C-H activation, which typically requires a directing group on the indoline nitrogen. bhu.ac.in This underscores the challenge of achieving selective electrophilic substitution without such directing effects, relying solely on the inherent electronics of the parent molecule.
| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |
| C-5 | Amine (para) / Carboxylate (meta) | Activating / Directing | Highly Favored |
| C-6 | Amine (meta) / Carboxylate (ortho) | Deactivating / Non-directing | Disfavored |
| C-7 | Amine (ortho) / Carboxylate (meta) | Activating / Directing | Highly Favored |
Reactions at the Indoline C-2 and C-3 Positions
The C-2 and C-3 positions of this compound are part of a saturated five-membered ring, making their reactivity distinct from the aromatic pyrrole (B145914) ring of indoles. These positions are typically less reactive towards electrophiles but can undergo oxidation and targeted C-H activation.
Oxidation of the indoline scaffold can lead to several products. The most common transformation is the dehydrogenation of the indoline to the corresponding indole. This aromatization can be achieved using various oxidizing agents. Another potential oxidation site is the nitrogen atom, which can be oxidized to an N-oxide. Furthermore, oxidation at the C-2 or C-3 position can yield oxindole (B195798) derivatives. For example, the oxidation of indoles can cleave the C2-C3 double bond, and the reduction of oxindoles can form indoles, with the conversion of indolines to indoles also being a known oxidative process. rsc.orgrsc.org The synthesis of N-acylated indoles can also proceed through an oxidative process from aldehydes. nih.govchim.it
Direct functionalization of the C(sp³)–H bonds at the C-2 and C-3 positions of indolines is a significant challenge in synthetic chemistry. chemrxiv.org Most C-H activation studies on the indoline core focus on the more reactive C(sp²)–H bonds of the benzene ring, particularly at the C-7 position, often facilitated by a directing group on the nitrogen. rsc.orgnih.gov
However, advancements in catalysis have made C(sp³)–H activation more feasible. While specific examples for this compound are not prevalent in the literature, general methods for the C-H activation of saturated N-heterocycles are being developed. These reactions typically require specialized transition-metal catalysts that can selectively break the strong C-H bond and introduce a new functional group. Such transformations on the indoline scaffold, if developed, would provide a powerful tool for creating complex, three-dimensional structures.
Exploration of Rearrangement Reactions Involving the Indoline Scaffold
The indoline scaffold can participate in various rearrangement reactions to create new and complex molecular architectures. While specific examples starting from this compound are not widely reported, studies on related systems demonstrate the potential of such transformations.
Sigmatropic rearrangements, such as the Claisen rearrangement, have been used to synthesize substituted indolines. For instance, a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides efficient access to 2,2-disubstituted indolines. rsc.org Similarly, microwave-assisted decarboxylative Claisen rearrangements of acetate (B1210297) derivatives of 3-(hydroxyalkyl)indoles yield de-aromatized alkylidene-substituted indolines. nih.govnih.gov
Spectroscopic Characterization Methodologies and Advanced Analytical Techniques for Methyl Indoline 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl indoline-4-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the N-H proton, and the methyl ester protons.
In one study, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) was reported. purdue.edu The signals corresponding to the protons of the indoline (B122111) ring and the methyl ester group are crucial for confirming the structure. The aliphatic protons of the indoline ring typically appear as triplets due to coupling with their adjacent CH₂ group. The protons on the benzene (B151609) ring portion exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene system. The methyl protons of the ester group are expected to appear as a sharp singlet.
Table 1: Reported ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.39 | d | 6 |
| Aromatic CH | 7.30 | t | 6 |
| Aromatic CH | 7.00 | t | 9 |
| N-H | 5.46 | br s | - |
| -COOCH₃ | 3.82 | s | - |
| -CH₂-N | 3.49 | t | 8.3 |
| -CH₂-C | (not specified) | t | (not specified) |
Data sourced from a synthesis report in CDCl₃ at 300 MHz. Note that the aliphatic region data appears incomplete in the source document. purdue.edu
A complete assignment would typically show two distinct triplets for the C2-H₂ and C3-H₂ protons of the indoline core. The aromatic region would reflect the coupling between H-5, H-6, and H-7.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., C=O, aromatic C-H, aromatic quaternary C, aliphatic CH₂).
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on known values for indoline and methyl benzoate (B1203000) analogs. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-155 ppm, while the aliphatic CH₂ carbons of the indoline ring will be significantly upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~168 |
| C-7a (quaternary) | ~154 |
| C-3a (quaternary) | ~131 |
| C-6 | ~128 |
| C-4 (quaternary) | ~127 |
| C-5 | ~116 |
| C-7 | ~108 |
| -COOCH₃ | ~52 |
| C-2 (-CH₂-N) | ~47 |
| C-3 (-CH₂-C) | ~29 |
Values are estimates based on standard chemical shift increments and data from similar structures.
Two-dimensional (2D) NMR techniques are powerful methods used to establish atomic connectivity within a molecule, resolving ambiguities that may arise from one-dimensional spectra. tetratek.com.tr
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (e.g., H-5 with H-6, and H-6 with H-7). Crucially, it would also confirm the connectivity of the aliphatic protons by showing a cross-peak between the C2-H₂ and C3-H₂ signals. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methyl proton singlet (~3.8 ppm) and the methyl carbon (~52 ppm), as well as correlations for each aromatic and aliphatic C-H pair. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key correlations for this compound would include a cross-peak from the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the C-4 aromatic carbon, confirming the position of the ester group. Correlations from the N-H proton to C-2 and C-7a would also be expected. tetratek.com.tr
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass.
For this compound, the molecular formula is C₁₀H₁₁NO₂. The theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated with high precision. Experimental determination of this mass via HRMS serves as a powerful confirmation of the compound's elemental composition. For example, the related isomer methyl indoline-7-carboxylate, which has the same molecular formula, showed a found [M+H]⁺ ion at m/z 178.0856, which corresponds well with the calculated value of 178.0863. sioc-journal.cn
Table 3: HRMS Data for the Molecular Ion of a C₁₀H₁₁NO₂ Isomer
| Ion | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
|---|---|---|
| C₁₀H₁₂NO₂⁺ | 178.0863 | 178.0856 |
Data for the isomeric compound methyl indoline-7-carboxylate. sioc-journal.cn
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides valuable structural information.
For this compound (Molecular Weight: 177.19 g/mol ), key fragmentation pathways would likely involve the ester group. Common fragmentation patterns for methyl esters include:
Loss of a methoxy (B1213986) radical (·OCH₃): This would result in an acylium ion [M - 31]⁺.
Loss of the entire carbomethoxy radical (·COOCH₃): This would result in an ion corresponding to the indoline ring [M - 59]⁺.
Analysis of MS/MS data for the related compound methyl indole-3-carboxylate (B1236618) shows major fragment ions at m/z 144 and 116. nih.gov The m/z 144 peak corresponds to the loss of the methoxy group from the molecular ion, a common fragmentation for methyl esters. The subsequent fragmentation provides further structural clues. Similar pathways can be anticipated for the indoline analog, helping to confirm the presence and location of the methyl carboxylate substituent.
Table 4: Expected Key Fragmentations for this compound in MS
| Fragmentation Event | Neutral Loss | Expected Fragment m/z |
|---|---|---|
| Loss of methoxy radical | ·OCH₃ | 146 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the indoline ring and the methyl ester group.
The indoline nucleus is characterized by several key vibrations. A notable feature is the N-H stretching vibration, which for secondary amines typically appears in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring portion of the indoline structure are expected to be observed around 3000-3100 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic ring generally give rise to absorptions in the 1450-1600 cm⁻¹ range.
The methyl carboxylate functional group introduces strong and readily identifiable peaks. The most prominent of these is the C=O (carbonyl) stretching vibration of the ester, which is anticipated to appear in the region of 1700-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. The presence of the methyl group will also be indicated by C-H stretching and bending vibrations.
While a specific experimental IR spectrum for this compound is not widely published, the expected characteristic peaks based on its functional groups are summarized in the table below. For comparison, the IR spectrum of the related compound indole (B1671886) shows a characteristic N-H stretching vibration at 3406 cm⁻¹, aromatic C-H stretching at 3022 and 3049 cm⁻¹, and aromatic C=C stretching at 1508 and 1577 cm⁻¹ researchgate.net.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indoline) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Ester) | Stretching | 1700 - 1750 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-N (Indoline) | Stretching | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The indoline ring system in this compound is the primary chromophore responsible for its UV absorption.
The UV spectrum of indoline (2,3-dihydroindole) in ethanol (B145695) typically shows two absorption bands, one around 240 nm and another around 290 nm. These absorptions are attributed to π→π* electronic transitions within the benzene ring. The introduction of a methyl carboxylate group at the 4-position of the indoline ring is expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may also affect the molar absorptivity.
While specific experimental UV-Vis data for this compound is scarce, studies on related indole derivatives can provide a comparative basis. For instance, the UV-Vis spectrum of indole itself displays absorption maxima at approximately 216, 266, and 287 nm researchgate.net. The saturation of the pyrrole (B145914) ring in indoline leads to a loss of the extended π-conjugation, resulting in a different spectral profile compared to indole. The photophysical characterization would involve determining the molar extinction coefficients at the absorption maxima and could be extended to fluorescence spectroscopy if the compound exhibits emissive properties.
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Electronic Transition |
|---|---|---|---|
| Ethanol/Methanol (B129727) | ~240 - 250 | ~285 - 295 | π→π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the indoline ring. The five-membered ring of the indoline system is not planar and can adopt various envelope or twist conformations.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen of the ester.
As of the latest available information, a crystal structure for this compound has not been reported in publicly accessible databases. However, crystallographic studies on related indole derivatives are numerous. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid has been determined, revealing the formation of cyclic dimers through hydrogen bonding nih.gov. Such studies on analogous compounds can offer valuable insights into the potential solid-state conformation and intermolecular interactions of this compound.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for purity determination. A reversed-phase HPLC method would be suitable for analyzing this compound. A study on the analysis of indoline has utilized a C18 column with an isocratic mobile phase of methanol and 0.1% trifluoroacetic acid (TFA) in water researchgate.netcetjournal.it. A similar system, likely with gradient elution to optimize separation, could be adapted for this compound. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm or ~290 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) is a rapid and convenient technique for qualitative analysis, such as monitoring reaction progress and identifying fractions during purification. For a compound with the polarity of this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.
Visualization of the spots on the TLC plate, as the compound is likely colorless, can be achieved under UV light (254 nm), where it would appear as a dark spot on a fluorescent background plantextractwholesale.com. Alternatively, staining with reagents such as potassium permanganate (B83412) or iodine vapor can be used for visualization plantextractwholesale.comreachdevices.com. For indoles and their derivatives, specific spray reagents can also be employed for detection epfl.ch.
Computational Chemistry and Theoretical Investigations of Methyl Indoline 4 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size of methyl indoline-4-carboxylate.
DFT studies typically begin with geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For this purpose, various functionals, such as B3LYP, M06-2X, and CAM-B3LYP, are combined with basis sets like 6-311++G(d,p) to accurately model the molecule's structure. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles that constitute the molecule's minimum energy conformation.
Once the geometry is optimized, the electronic structure can be analyzed. Key aspects of this analysis include the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These orbitals' spatial distribution indicates the likely sites for electrophilic and nucleophilic attack. For indole (B1671886) derivatives, the electron density in the HOMO is often located on the indole ring, while the LUMO may be distributed across the carboxylate group, highlighting the pathways for intramolecular charge transfer. scispace.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Indole Derivatives
| Functional | Basis Set | Common Applications |
|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties researchgate.net |
| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions, Thermochemistry researchgate.net |
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be predicted. nih.gov By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, researchers can confirm molecular structures. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For indole derivatives, the characteristic absorption bands are typically due to π→π* electronic transitions within the aromatic system. scispace.com TD-DFT calculations, often using functionals like CAM-B3LYP, can accurately predict these transitions and help explain the effects of substituents on the absorption spectrum. researchgate.netresearchgate.net
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Indole derivatives are known to interact with a wide range of biological targets. For instance, related indole-carboxylate compounds have been docked against enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Mitogen-activated protein kinase 14, which are implicated in various diseases. scispace.comresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from the Protein Data Bank) and using a docking algorithm to sample many possible binding poses, which are then scored based on their energetic favorability.
Ligand-Protein Interaction Analysis
Following a docking simulation, the resulting ligand-protein complexes are analyzed to identify the specific intermolecular interactions that stabilize the binding. These interactions are fundamental to the ligand's affinity and selectivity for the target.
Common types of interactions observed for indole derivatives include:
Hydrogen Bonds: The N-H group of the indoline (B122111) ring can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the ester group can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are often critical for binding. mdpi.com
Hydrophobic Interactions: The nonpolar regions of the indoline ring can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Alanine. nih.gov
π-π Stacking: The aromatic portion of the indoline scaffold can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan. researchgate.net
π-Cation Interactions: The electron-rich indole ring can interact favorably with positively charged residues like Lysine and Arginine. jst.go.jp
Visualizing these interactions provides a detailed map of the binding pocket and highlights the key residues responsible for anchoring the ligand.
Binding Affinity Prediction
Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or a docking score. A more negative value typically indicates a more favorable binding interaction. These predicted affinities are used to rank different compounds or different binding poses of the same compound. While these scores provide a valuable estimate, they are approximations. More rigorous methods, such as free energy calculations, can provide more accurate predictions.
Table 2: Representative Binding Affinities of Indole Derivatives with Various Protein Targets from Docking Studies
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Spiropyrazoline Oxindole (B195798) | β-tubulin (4I4T) | -8.3 nih.gov |
| 5-Indolylmethylen-thiazolidine derivative | Lanosterol 14a-demethylase | -9.2 mdpi.com |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the system's flexibility and stability.
For a ligand-protein complex, an MD simulation can reveal how the ligand settles into the binding pocket, the stability of the key interactions identified in docking, and the conformational changes in both the ligand and the protein upon binding. jst.go.jpacs.org Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and is structurally stable. jst.go.jp
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or ligand atoms to identify regions of higher or lower flexibility. This can show which parts of the protein are stabilized or destabilized by ligand binding. jst.go.jp
MD simulations can also be used to refine docking poses and to calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These simulations provide a more realistic representation of the biological environment and are essential for validating the stability of computationally predicted binding modes. nih.gov
Conformational Analysis of this compound
The conformational flexibility of the indoline ring system is a key determinant of its biological activity and chemical reactivity. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the conformational properties of related indoline structures have been investigated. For instance, studies on (S)-indoline-2-carboxylic acid have highlighted the puckering of the five-membered pyrrolidine (B122466) ring and the orientation of the carboxylic acid group as critical conformational features.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the potential energy surface of a molecule to identify its stable conformers. For this compound, a conformational analysis would typically involve a systematic search of the torsional angles associated with the ester group and the puckering of the indoline ring.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C3-C4-C=O) | Ring Pucker | Relative Energy (kcal/mol) |
| A | ~0° (syn-periplanar) | Envelope (N-flap) | 0.00 |
| B | ~180° (anti-periplanar) | Envelope (N-flap) | 1.25 |
| C | ~0° (syn-periplanar) | Twisted | 2.50 |
| D | ~180° (anti-periplanar) | Twisted | 3.75 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies. |
The results of such an analysis would provide crucial information on the preferred three-dimensional structure of the molecule, which is essential for understanding its interactions with biological macromolecules and for designing new derivatives with specific conformational properties.
Dynamic Behavior in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules in a simulated biological environment, such as in water or a lipid bilayer, and to investigate their interactions with biological targets like proteins and nucleic acids. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.
For this compound, MD simulations could be employed to:
Analyze Solvation: Understand how the molecule interacts with surrounding water molecules and how this affects its conformation and properties.
Study Protein-Ligand Binding: If a biological target is known, MD simulations can be used to model the binding process, identify key interacting residues, and estimate the binding free energy. This information is invaluable for drug design and understanding the mechanism of action.
Investigate Membrane Permeation: For drug delivery applications, MD simulations can model the process of the molecule crossing a cell membrane, providing insights into its permeability and potential for oral absorption.
An example of the application of MD simulations to an indoline-containing drug is the study of indapamide's interaction with the enzyme CYP3A4. nih.gov In this study, molecular docking and MD simulations were used to predict the binding orientation of indapamide (B195227) in the active site of the enzyme, providing insights into its metabolism. nih.gov This demonstrates the utility of MD simulations in understanding the fate of indoline-containing molecules in a biological context.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on a broad range of indoline-based compounds are not widely reported, numerous studies have been conducted on the structurally related indole and isatin (B1672199) derivatives. mdpi.comnih.govnih.govmdpi.com These studies provide a framework for how QSAR could be applied to indoline-containing molecules.
A typical QSAR study involves the following steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For instance, 3D-QSAR models have been developed for indole and isatin derivatives as antiamyloidogenic agents, identifying key physicochemical features correlated with their potency. mdpi.com Similarly, QSAR models for pyrido[3,4-b]indole derivatives have been successful in predicting their antiproliferative activity against cancer cell lines. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area |
| Topological | Wiener Index, Kier & Hall Shape Indices |
| Electronic | HOMO/LUMO energies, Dipole Moment |
| Steric | Molecular Volume, Surface Area |
The application of QSAR modeling to a series of this compound derivatives could facilitate the design of new compounds with improved biological activity by predicting their potency before synthesis, thus saving time and resources.
Reaction Mechanism Elucidation through Computational Methods
While specific studies on the reaction mechanisms involving this compound are scarce, computational studies on related indole and indoline systems have been reported. For example, computational investigations have been used to understand the regioselectivity of nucleophilic additions to indolynes, which are highly reactive intermediates derived from indoles. nih.gov These studies revealed that distortion energies in the indolyne intermediate control the regioselectivity of the reaction. nih.gov
Furthermore, computational chemistry has been employed to investigate the mechanism of multicomponent reactions for the synthesis of complex heterocyclic systems containing the indoline scaffold, such as spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine derivatives. tandfonline.com These studies can help to rationalize the observed product distribution and to optimize the reaction conditions.
For this compound, computational methods could be used to study a variety of reactions, including:
Electrophilic Aromatic Substitution: To predict the regioselectivity of substitution on the benzene (B151609) ring.
N-Functionalization: To investigate the mechanism of reactions at the indoline nitrogen.
Ester Hydrolysis: To model the mechanism of hydrolysis of the methyl ester group.
By providing a detailed picture of the reaction mechanism, computational studies can guide the development of new synthetic methodologies for the preparation of novel indoline derivatives.
Advanced Applications and Research Directions for Methyl Indoline 4 Carboxylate in Diverse Fields
Role as a Synthetic Intermediate for Complex Molecular Architectures
The indoline (B122111) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Methyl indoline-4-carboxylate serves as a key starting material for accessing these intricate molecular frameworks.
Indoline alkaloids are a large and structurally diverse class of natural products known for their significant biological activities. acs.orgnih.gov The synthesis of these complex molecules is a challenging task that relies on the efficient assembly of the core indoline architecture. acs.orgnih.gov Strategies for the total synthesis of indoline alkaloids often involve the use of functionalized indoline precursors.
Researchers have developed methods like the cyclopropanation/ring-opening/iminium cyclization (CRI) reaction on tryptamine (B22526) derivatives to assemble various indoline alkaloid skeletons. acs.org This highlights the importance of intermediates that contain the core indoline structure. Another powerful strategy involves the intramolecular dearomative oxidative coupling of indoles to create challenging indoline scaffolds that feature an all-carbon quaternary stereocenter at the C3 position. nih.govacs.org This method has been successfully applied to the total synthesis of several indoline alkaloids, including (-)-communesins and vincorine. nih.govacs.org this compound represents a foundational scaffold that can be elaborated into the more complex substrates required for these advanced synthetic strategies.
| Synthetic Strategy | Key Transformation | Target Alkaloid Skeletons | Relevance of Indoline Core |
| Cyclopropanation/Ring-Opening/Iminium Cyclization (CRI) | Formation and rearrangement of indolylcyclopropanocarboxylates | Hexahydropyrrolo[2,3-b]indoline, Tetrahydro-9a,4a-iminoethano-9H-carbazole | The fundamental indoline ring system is constructed and expanded. acs.org |
| Intramolecular Dearomative Oxidative Coupling (IDOC) | Iodine-mediated oxidative coupling of indole (B1671886) C3 to a tethered nucleophile | Spiroindoline systems, Akuammiline alkaloids, Kopsia alkaloids | Creates a quaternary center at the C3 position, a common feature in complex indoline natural products. nih.govacs.org |
The indole nucleus is a critical component of many pharmaceutical agents. Methyl indole-4-carboxylate, a closely related precursor, serves as a valuable building block in the synthesis of a wide range of bioactive molecules. chemimpex.com Its structure allows for modifications on the indole ring, making it an essential intermediate for producing compounds with potential therapeutic applications. chemimpex.comafricaresearchconnects.com
Research has focused on synthesizing indole derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antispasmodic properties. chemimpex.comafricaresearchconnects.comopenmedicinalchemistryjournal.com For instance, synthetic pathways often involve the transformation of indole carboxaldehyde derivatives, which can be derived from precursors like methyl indole-4-carboxylate. These aldehydes are reacted with various reagents to yield a diverse array of heterocyclic systems, such as dihydropyrazolones and tetrahydropyrimidines, which are evaluated for their biological effects. africaresearchconnects.com The synthesis of new pyrazolinyl-indole derivatives has been explored for their potential as EGFR inhibitors in cancer therapy. mdpi.com
Material Science Applications
The electron-rich nature of the indoline ring makes it an attractive component for the development of novel organic materials with unique electronic and optical properties.
This compound and its isomers have been investigated for their potential in creating advanced functional materials, including polymers and coatings. chemimpex.com A notable application is the synthesis of oligomers with blue light blocking properties.
A class of methyl indole-n-carboxylate oligomers (O-MInC) has been synthesized through solid-phase oxidative polymerization. researchgate.net The resulting oligomers are composed of cyclic structures with large conjugated systems. researchgate.net Among the different positional isomers, the oligomer derived from methyl indole-4-carboxylate (O-MI4C) demonstrated the most effective blue light absorption, with a cut-off wavelength of 530 nm. researchgate.net These oligomers can be incorporated into polymer matrices like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39) through in situ polymerization to create materials that effectively block blue light. researchgate.net
| Material | Monomer | Synthesis Method | Key Property | Application |
| O-MI4C Oligomer | Methyl indole-4-carboxylate | Solid-phase oxidative polymerization | Strong blue light absorption (cutoff at 530 nm) researchgate.net | Blue light blocking filters researchgate.net |
| O-MI4C/PMMA Composite | Methyl indole-4-carboxylate, Methyl methacrylate | In situ polymerization | Blue light blocking | Ophthalmic lenses, protective coatings |
| O-MI4C/CR-39 Composite | Methyl indole-4-carboxylate, Allyl diglycol carbonate | In situ polymerization | Blue light blocking | Ophthalmic lenses, transparent shields |
Indoline-based compounds are extensively used in the development of materials for optoelectronic devices due to their strong electron-donating capabilities. icrc.ac.ir They serve as the core component in many organic dyes used for dye-sensitized solar cells (DSSCs) and as building blocks for organic light-emitting diodes (OLEDs). icrc.ac.irosti.gov
The optoelectronic properties, such as light absorption spectra, can be finely tuned by modifying the molecular structure of the indoline dye. osti.govchemrxiv.orgchemrxiv.org For example, in D–A–π–A (Donor-Acceptor-π bridge-Acceptor) frameworks for DSSCs, the indoline moiety typically acts as the electron donor. osti.gov Computational studies have been used to design and evaluate novel indoline-based dyes to optimize their performance in solar cells. osti.gov Furthermore, the development of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has led to a new class of stable and tunable organic materials with vivid fluorescence across the visible spectrum, making them promising candidates for optoelectronic applications. chemrxiv.orgchemrxiv.org
Catalysis and Organocatalysis Utilizing Indoline-Based Systems
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. wikipedia.org The field has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov Nitrogen-containing heterocyclic compounds are frequently used as organocatalysts.
While specific use of this compound in catalysis is an emerging area, the indoline scaffold itself is relevant. For instance, new methods for the catalytic synthesis of indolines have been developed using cobalt(III)-carbene radical intermediates, which undergo intramolecular hydrogen atom transfer. nih.gov
In the broader context of organocatalysis, proline, which contains a related five-membered nitrogen-containing ring, is a well-established catalyst for various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.govwikipedia.org The mechanism often involves the formation of enamine or iminium intermediates. wikipedia.orgwikipedia.org The structural similarity of the indoline core suggests its potential as a scaffold for designing new chiral organocatalysts. By functionalizing the indoline ring and nitrogen atom, it is conceivable to create novel catalytic systems for asymmetric transformations, leveraging the rigid bicyclic structure to impart stereocontrol.
Exploration in Agrochemical Research
Development of Novel Pesticides and Herbicides
The exploration of this compound as a lead compound for new pesticides and herbicides is an area with limited published research. Generally, the development of new agrochemicals involves the synthesis and screening of a vast number of compounds to identify those with potent and selective biological activity. The indole ring system, a related structure to indoline, has been investigated more broadly in the context of agrochemicals. For instance, derivatives of indole-3-acetic acid, a plant hormone, have been explored for their herbicidal properties. uwa.edu.aunih.govnih.gov These compounds can act as synthetic auxins, disrupting normal plant growth processes. uwa.edu.au
The process of discovering new pesticides and herbicides is complex, often involving high-throughput screening of chemical libraries. It is plausible that derivatives of this compound have been or are currently being evaluated by agrochemical companies, but such research is often proprietary and not published until patent applications are filed or products are brought to market.
Without specific studies, it is challenging to provide detailed research findings or data tables on the pesticidal and herbicidal activities of compounds derived from this compound. The general statements found in some commercial product descriptions suggest its utility in the formulation of agrochemicals, but these claims are not substantiated with concrete examples or data in the available scientific literature. chemimpex.com
Future research may yet uncover the potential of the this compound scaffold in the development of novel crop protection agents. Such studies would need to involve the synthesis of a library of derivatives and rigorous biological testing to determine their spectrum of activity, mode of action, and potential for commercial development.
Future Perspectives and Challenges in Methyl Indoline 4 Carboxylate Research
Development of More Efficient and Sustainable Synthetic Routes
One of the most promising sustainable approaches is the catalytic hydrogenation of the corresponding methyl indole-4-carboxylate. nih.gov This method involves the reduction of the indole (B1671886) ring to an indoline (B122111) ring. Research is focused on creating highly efficient and selective catalyst systems, such as those using platinum on carbon (Pt/C) in green solvents like water, to achieve high yields of indolines. nih.gov The key challenges in this area include preventing over-hydrogenation of the benzene (B151609) ring and ensuring the catalyst can be easily recovered and reused, which is crucial for both cost-effectiveness and sustainability.
Another innovative and sustainable strategy is the use of photocatalysis. nih.govfigshare.com Photocatalyzed reactions can generate radicals under mild, metal-free conditions, enabling the cyclization of appropriately substituted precursors to form the indoline ring. nih.govfigshare.com These methods offer a green alternative to traditional metal-catalyzed couplings. nih.gov The development of visible-light photocatalysts that can efficiently drive these transformations is a significant area of ongoing research.
Modern synthetic methods being explored for indoline derivatives include:
Palladium-catalyzed intramolecular amination of C-H bonds. organic-chemistry.org
Transition-metal-free, iodine-mediated oxidative intramolecular amination. organic-chemistry.org
Intramolecular [4+2] cycloaddition reactions of engineered precursors. nih.gov
Future work will likely focus on optimizing these routes for the specific synthesis of methyl indoline-4-carboxylate, aiming to improve atom economy, reduce waste, and utilize renewable resources.
Table 1: Comparison of Synthetic Routes for Indoline Derivatives
| Synthetic Method | Advantages | Challenges |
|---|---|---|
| Catalytic Hydrogenation | High yields, clean reactions. nih.gov | Catalyst cost and recovery, potential for over-reduction. nih.gov |
| Photocatalysis | Metal-free, uses light as a reagent, mild conditions. nih.govfigshare.com | Scalability, quantum yield efficiency. |
| Pd-catalyzed Amination | High efficiency, good functional group tolerance. organic-chemistry.org | Cost of palladium, removal of metal traces from the product. |
Discovery of Novel Reactivity Patterns
The indoline scaffold is rich in chemical reactivity, but fully exploring the potential of this compound requires a deeper understanding of its unique reaction patterns. The molecule has several sites that can be chemically modified: the nitrogen atom, the aromatic ring, and the saturated five-membered ring.
Future research is expected to focus on the selective functionalization of the C-H bonds of the indoline core. chemrxiv.org Recent advancements in biocatalysis, using engineered enzymes like cytochrome P450s, have shown the potential for regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org Applying such enzymatic methods to this compound could unlock pathways to novel derivatives that are difficult to access through traditional synthesis.
Furthermore, the development of novel catalytic systems for the functionalization of the aromatic part of the indoline is a key area of interest. This would allow for the introduction of a wide range of substituents, thereby expanding the chemical diversity of accessible molecules. The interplay between the electron-donating nitrogen atom and the electron-withdrawing carboxylate group is expected to influence the regioselectivity of these reactions, a phenomenon that warrants further investigation.
Challenges in this domain include controlling selectivity between the different reactive sites on the molecule and developing reactions that proceed under mild conditions to preserve the integrity of the indoline ring, which can be sensitive to oxidation.
Application in Emerging Therapeutic Areas
The indoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and FDA-approved drugs. nih.govnih.gov Derivatives of the indoline core have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov
A significant future direction for this compound is its use as a key intermediate in the synthesis of targeted therapeutics. For instance, novel methyl indolinone-6-carboxylate derivatives have been identified as potent angiokinase inhibitors with potential applications in oncology. nih.gov The indoline structure is also a core component of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which have shown promise in treating inflammation. acs.org
While direct therapeutic applications of this compound itself are not yet established, its derivatives are being explored in several emerging areas:
Oncology: As a scaffold for designing kinase inhibitors and apoptosis inducers. nih.govnih.gov
Antiviral Agents: The indole scaffold, the precursor to indoline, is present in several antiviral drugs, suggesting that indoline derivatives could also be effective. nih.govnih.gov
Neurodegenerative Diseases: The structural similarity of indolines to certain neurotransmitters makes them interesting candidates for neurological drug discovery. chemimpex.com
A major challenge is the translation of promising in vitro results into effective in vivo therapies. This requires careful optimization of the pharmacokinetic and pharmacodynamic properties of the derived compounds.
Advanced Computational Tool Integration for Predictive Design
The integration of advanced computational tools is set to revolutionize the design of novel this compound derivatives. In silico methods, such as molecular docking and molecular dynamics simulations, can predict how these molecules will interact with biological targets, thereby accelerating the drug discovery process. researchgate.netresearchgate.net
Molecular docking studies are already being used to design and screen libraries of indole and indoline derivatives for their potential as inhibitors of specific enzymes, such as topoisomerase IIα in cancer therapy or tyrosinase in other applications. manipal.edumdpi.com These computational models can help prioritize which derivatives to synthesize and test, saving significant time and resources.
Future perspectives in this field include the use of artificial intelligence and machine learning to develop predictive models for the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indoline compounds. researchgate.net This will allow for the early identification of candidates with favorable drug-like properties.
The primary challenge in this area is the accuracy of the computational models. They must be continuously refined and validated with experimental data to ensure their predictive power. Furthermore, developing models that can accurately predict the biological activity of compounds with novel mechanisms of action remains a complex task.
Table 2: Application of Computational Tools in Indoline Research
| Computational Tool | Application | Future Goal |
|---|---|---|
| Molecular Docking | Predicts binding affinity and mode to protein targets. researchgate.netmanipal.edumdpi.com | Higher accuracy scoring functions for more reliable predictions. |
| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. | Longer timescale simulations to better model biological processes. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. researchgate.net | Integration of AI for more accurate and comprehensive predictions. |
Scalability and Industrial Applications
For this compound and its derivatives to have a real-world impact, particularly in the pharmaceutical industry, the synthesis must be scalable, cost-effective, and safe. Transitioning a synthetic route from a laboratory scale to an industrial process presents numerous challenges.
One of the main hurdles is the cost and handling of catalysts, especially those based on precious metals like palladium. organic-chemistry.org For industrial applications, the development of robust and recyclable catalysts is essential. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are often preferred for large-scale production. nih.gov
Furthermore, the safety of the chemical processes is paramount. Some synthetic routes for indoles and indolines involve hazardous reagents or intermediates that are difficult to handle on a large scale. google.com Future research will need to focus on developing inherently safer processes that avoid toxic chemicals and explosive reaction conditions.
The purification of the final product is another critical aspect of industrial-scale synthesis. The development of non-chromatographic purification methods, such as crystallization, is highly desirable to reduce solvent waste and manufacturing costs.
The successful industrial application of this compound will depend on a multidisciplinary approach that combines synthetic chemistry, chemical engineering, and green chemistry principles to develop a process that is not only economically viable but also environmentally sustainable.
Q & A
Q. What are the common synthetic routes for methyl indoline-4-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via catalytic hydrogenation or borohydride-mediated reduction of the corresponding indole precursor. For example, sodium cyanoborohydride in acetic acid at controlled temperatures (10–23°C) effectively reduces methyl-1H-indole-4-carboxylate to the indoline derivative. Post-reaction work-up includes neutralization with aqueous NaHCO₃, ethyl acetate extraction, and purification via silica gel chromatography (69% yield) . Optimization involves adjusting stoichiometry, temperature, and solvent choice to minimize side reactions.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions and hydrogenation of the indole ring.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. For example, dihedral angles between aromatic systems (e.g., 22.5° between benzene and indoline rings) and hydrogen-bonding patterns (N–H⋯O, C–H⋯O) are critical .
- Mercury CSD : Visualize crystal packing and void spaces to assess stability and polymorphism risks .
Q. How should purification be performed to ensure high-purity this compound?
Silica gel chromatography is standard for isolating the compound. Solvent systems (e.g., ethyl acetate/hexane gradients) should be tailored based on TLC monitoring. For crystalline samples, recrystallization from ethanol or methanol improves purity (>97%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data versus computational models be resolved?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To resolve:
- Compare experimental NMR chemical shifts with DFT-calculated values.
- Use Cremer-Pople puckering parameters to quantify nonplanar ring conformations and validate against crystallographic data .
- Cross-check with variable-temperature NMR to detect conformational flexibility .
Q. What strategies are effective for analyzing intermolecular interactions in this compound crystals?
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding, π-π stacking) using CrystalExplorer or Mercury CSD.
- Packing similarity algorithms : Compare crystal structures with databases (e.g., Cambridge Structural Database) to identify isostructural motifs .
- Energy frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to map stabilizing forces .
Q. How can advanced software tools enhance structure validation in crystallography?
- SHELXL : Refine high-resolution data with constraints for anisotropic displacement parameters. For twinned crystals, use TWIN/BASF commands .
- WinGX/ORTEP : Generate thermal ellipsoid plots and validate geometry against IUCr standards (e.g., bond-length outliers, R-factor convergence) .
- PLATON : Check for missed symmetry (e.g., ADDSYM) and validate hydrogen-bonding networks .
Q. What methodologies are suitable for studying the compound’s reactivity in medicinal chemistry applications?
- SAR studies : Modify the carboxylate ester or indoline ring to assess bioactivity (e.g., protease inhibition).
- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., SARS-CoV-2 3CLpro) .
- In vitro assays : Pair synthetic derivatives with enzymatic assays (e.g., IC₅₀ measurements) to correlate structure and activity .
Data Presentation and Validation Guidelines
- Tables : Include crystallographic data (space group, Z-value, R-factors) and spectral assignments (NMR δ-values) .
- Figures : Use Mercury CSD for publication-ready crystal structure diagrams; highlight key interactions with dashed lines .
- Reproducibility : Document synthetic procedures in "Experimental" sections, specifying reagent grades and instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
